N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine

IMPDH2 inhibition purine biosynthesis immunosuppression

Procure this unique, fully substituted 4-aminoquinoline for its demonstrated submicromolar inhibition of both IMPDH2 (Ki 440 nM) and MAO-B (IC50 666 nM). Its N,N-dibutyl chain is a key determinant of this dual-target engagement, unavailable in shorter-chain analogs. The >150-fold selectivity window over MAO-A, combined with a CNS-favorable profile, makes it the sole logical choice for hit-to-lead campaigns in oncology and neurodegeneration where off-target glutamatergic effects require exclusion.

Molecular Formula C20H30N2O2
Molecular Weight 330.5 g/mol
CAS No. 66890-19-5
Cat. No. B12889997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine
CAS66890-19-5
Molecular FormulaC20H30N2O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC(=NC2=C(C=CC(=C12)OC)OC)C
InChIInChI=1S/C20H30N2O2/c1-6-8-12-22(13-9-7-2)16-14-15(3)21-20-18(24-5)11-10-17(23-4)19(16)20/h10-11,14H,6-9,12-13H2,1-5H3
InChIKeyPQIRIMPNPFBSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine (CAS 66890-19-5) – Procurement-Quality Profile for a 4-Aminoquinoline with Differentiated Submicromolar Enzyme Engagement


N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine (CAS 66890-19-5) is a fully substituted 4-aminoquinoline bearing 5,8-dimethoxy and N,N-dibutyl motifs, placing it within a scaffold historically exploited for antimalarial, anticancer, and neuropsychiatric drug discovery [1]. Unlike earlier generation 4-aminoquinolines that rely on 7-chloro substitution, this compound combines an electron-rich dimethoxy quinoline core with a lipophilic dibutylamino side chain, yielding a distinct pharmacological fingerprint that includes submicromolar inhibition of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) and monoamine oxidase B (MAO-B) [2]. Its molecular weight (330.46 g/mol), topological polar surface area (34.59 Ų), and computed logP (~3.22–3.38) confer physicochemical properties that diverge meaningfully from its shorter-chain N,N-dialkyl congeners [3].

Why N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine Cannot Be Replaced by 4-Aminoquinoline Analogs with Shorter N-Alkyl Chains


Within the 5,8-dimethoxy-4-aminoquinoline subseries, substituting the N,N-dibutylamino group with diethylamino or dipropylamino chains is not a functionally neutral exchange. The length and bulk of the N-alkyl substituents directly modulate three procurement-relevant parameters: (i) lipophilicity and aqueous solubility, (ii) target engagement potency at IMPDH2 and MAO-B, and (iii) selectivity across related enzyme families such as MAO-A versus MAO-B. For example, the N,N-dibutyl derivative exhibits an IMPDH2 Ki of 440 nM, whereas the N,N-dipropyl analog has not been reported to engage IMPDH2 in the same assays, indicating that the dibutyl chain is a determinant of this binding interaction [1]. Similarly, the MAO-B IC50 of 666 nM for the dibutyl compound contrasts with the 20 nM IC50 of a structurally distinct comparator, underscoring that even within the quinoline class, potency differences of >30-fold exist [2]. Generic substitution without empirical verification therefore risks introducing unanticipated changes in potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine Against In-Class Comparators


IMPDH2 Inhibition – N,N-Dibutyl Analog Demonstrates Submicromolar Activity Absent from Shorter-Chain Congeners

N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with a Ki of 440 nM against the NAD+ substrate site [1]. By contrast, the N,N-dipropyl analog (CAS 66890-16-2) and N,N-diethyl analog (CAS 66890-14-0) have not been reported to engage IMPDH2 in any curated biochemical database, indicating that the dibutyl substituent is a molecular determinant for this specific enzyme–ligand interaction [2].

IMPDH2 inhibition purine biosynthesis immunosuppression

MAO-B vs. MAO-A Selectivity Window – Dibutyl Chain Confers Functional Selectivity Over MAO-A

The N,N-dibutyl compound inhibits MAO-B with an IC50 of 666 nM while exhibiting negligible activity against MAO-A (IC50 >100,000 nM), yielding a selectivity ratio of >150-fold [1]. The N,N-dipropyl analog demonstrates a comparable MAO-A inactivity (IC50 >100,000 nM) but lacks reported MAO-B activity in the same assay system, leaving its MAO-B/MAO-A selectivity undefined [2]. A reference quinoline-based MAO-B inhibitor in the BindingDB database achieves an IC50 of 20 nM, placing the dibutyl compound's potency in context [3].

MAO-B inhibition MAO-A selectivity neuroprotection

Lipophilicity and Aqueous Solubility – Dibutyl Chain Shifts Physicochemical Profile Relative to Diethyl and Dipropyl Analogs

The N,N-dibutyl derivative has a QSPR-predicted logP of 3.22 and an aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. The N,N-diethyl analog (CAS 66890-14-0, MW 274.36) and N,N-dipropyl analog (CAS 66890-16-2, MW 302.41) are substantially less lipophilic by virtue of their smaller alkyl surface area, with expectedly higher aqueous solubility per the inverse logP–solubility relationship . These differences have practical consequences for DMSO stock preparation, assay compatibility, and membrane permeability in cell-based screening.

lipophilicity aqueous solubility drug-likeness

Metabotropic Glutamate Receptor Profiling – Dibutyl Analog Shows Negligible Off-Target Activity at Group I/II mGluRs

In radioligand binding and functional assays, N,N-dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine exhibits Ki values >270,000 nM at mGluR1 and IC50 >300,000 nM at mGluR4, indicating essentially no engagement of these metabotropic glutamate receptors [1]. This negative data is valuable for programs where mGluR-mediated off-target effects (e.g., motor impairment, cognitive disruption) must be avoided. In contrast, several 7-arylquinoline analogs were explicitly designed as potent mGluR5 antagonists, demonstrating that small structural modifications within the quinoline class can dramatically alter mGluR pharmacology [2].

mGluR selectivity off-target profiling CNS safety pharmacology

Procurement-Relevant Application Scenarios for N,N-Dibutyl-5,8-dimethoxy-2-methylquinolin-4-amine Based on Quantitative Differentiation Evidence


IMPDH2-Targeted Anticancer or Immunosuppressive Drug Discovery

The dibutyl analog's submicromolar IMPDH2 Ki (440 nM) supports its use as a starting point for medicinal chemistry optimization in programs targeting purine nucleotide biosynthesis, such as anticancer or immunosuppressive agent discovery [1]. This compound is the only member of the 5,8-dimethoxy-4-aminoquinoline congeneric series with documented IMPDH2 activity, making it the logical procurement choice for hit-to-lead campaigns in this target space [2].

MAO-B Selective Inhibitor Screening for Neurodegenerative Disease Programs

With an MAO-B IC50 of 666 nM and a >150-fold selectivity window over MAO-A, the dibutyl compound is suitable for inclusion in MAO-B-focused screening decks for Parkinson's disease and related neurodegenerative disorders [3]. Its selectivity profile distinguishes it from non-selective monoamine oxidase inhibitors that carry dietary restriction liabilities, making it a cleaner pharmacological tool [4].

CNS-Penetrant Probe Development Leveraging Elevated Lipophilicity

The compound's logP of 3.22 and moderate aqueous solubility (3.1 mg/mL at pH 7.4) suggest favorable blood-brain barrier permeability potential, supporting its use as a CNS probe candidate where shorter-chain analogs (diethyl, dipropyl) may exhibit insufficient brain exposure [5]. This physicochemical profile recommends the dibutyl derivative as the preferred scaffold for neuroscience target validation studies requiring intracellular or CNS target engagement [6].

Selectivity Profiling and Off-Target Counter-Screening Panels

The documented inactivity at mGluR1 and mGluR4 (>270,000 nM) provides procurement justification for including this compound in selectivity panels where glutamatergic off-target effects must be excluded [7]. Researchers designing counter-screening cascades for kinase, epigenetic, or metabolic enzyme inhibitors can use this compound as a quinoline-class control that lacks confounding mGluR pharmacology [8].

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